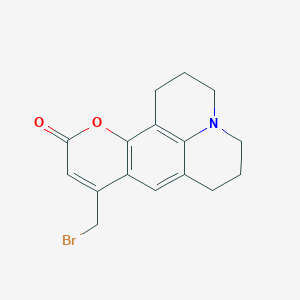
cellTracker violet BMQC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CellTracker violet BMQC is an organobromine compound. It has a role as a fluorochrome. It derives from a hydride of a coumarin 480.
Applications De Recherche Scientifique
Characteristics of CellTracker Violet BMQC
- Chemical Structure : this compound is a bromomethyl derivative of coumarin.
- Excitation/Emission : It has an excitation peak at 404 nm and an emission peak at 526 nm, providing a significant Stokes' shift of 122 nm, which enhances its utility in multiplexing experiments with other fluorescent dyes .
- Stability and Toxicity : The dye is stable and non-toxic at working concentrations, allowing for prolonged observation of cellular processes without adversely affecting cell viability .
Key Applications
-
Cell Tracking and Migration Studies
- This compound is primarily used to monitor cell movement and location over time. It is particularly useful in studies involving tumor cell migration and the dynamics of immune cell responses .
- Case Study : In a study examining the migration of tumor cells, researchers utilized CellTracker Violet to visualize the movement patterns of these cells within a three-dimensional matrix, revealing insights into their invasive capabilities .
-
Proliferation Analysis
- The dye is effective in tracking cell division and proliferation. Cells labeled with CellTracker Violet can be analyzed over multiple generations, providing data on growth rates and division patterns.
- Case Study : A study involving human peripheral blood lymphocytes demonstrated the use of CellTracker Violet to assess cell proliferation in response to specific stimuli, showing distinct fluorescence peaks corresponding to successive generations of divided cells .
-
Cellular Interaction Studies
- This compound can be employed to study interactions between different cell types, such as adhesion or fusion events. This is particularly relevant in immunology and cancer research.
- Case Study : Researchers have used this dye to label T-cells and observe their interactions with antigen-presenting cells, providing insights into immune responses .
-
Drug Response Assessment
- The dye's properties allow for the evaluation of drug effects on cell viability and behavior. By monitoring fluorescence changes, researchers can infer the impact of various treatments on labeled cells.
- Case Study : In drug toxicity assays, CellTracker Violet was used to assess the metabolic activity of treated versus untreated cells, enabling researchers to identify cytotoxic effects .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other CellTracker dyes:
| Dye Name | Excitation (nm) | Emission (nm) | Key Applications |
|---|---|---|---|
| This compound | 404 | 526 | Cell migration, proliferation analysis |
| CellTracker Green CMFDA | 492 | 517 | Long-term labeling, cell adhesion studies |
| CellTracker Orange CMTMR | 549 | 570 | Tumor cell tracing, immune response studies |
| CellTracker Red CMTPX | 582 | 610 | Multi-color labeling in complex cellular systems |
Propriétés
Formule moléculaire |
C16H16BrNO2 |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
6-(bromomethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C16H16BrNO2/c17-9-11-8-14(19)20-16-12-4-2-6-18-5-1-3-10(15(12)18)7-13(11)16/h7-8H,1-6,9H2 |
Clé InChI |
YUCQXFOKBWJOHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CBr |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















